

Introduction: Strategic Importance of a Versatile Intermediate

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Compound of Interest

Compound Name: *tert-butyl 4-methyl-1H-pyrazole-1-carboxylate*

Cat. No.: B179728

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tert-Butyl 4-methyl-1H-pyrazole-1-carboxylate is a strategically designed synthetic intermediate. The molecule incorporates two key features: the 4-methylpyrazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities, and the tert-butoxycarbonyl (Boc) protecting group, which facilitates controlled, regioselective reactions.^[1]

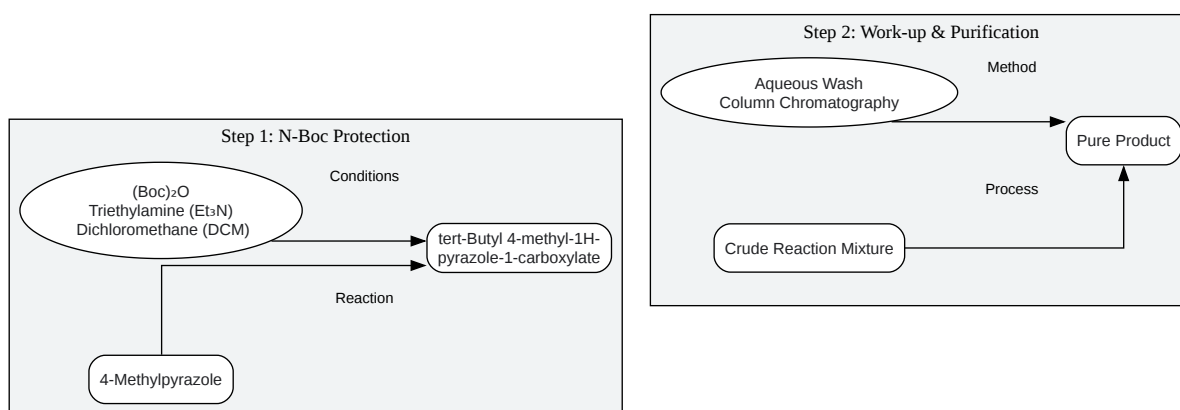
While a dedicated CAS number for this specific compound is not prominently listed in major chemical databases, indicating it is more of a transient intermediate than a widely available commercial product, its synthesis and utility are readily inferred from established chemical literature. Its structure is fundamentally that of 4-methylpyrazole (Fomepizole)^{[2][3]} protected at the N1 position. This protection strategy is crucial for preventing unwanted side reactions at the pyrazole nitrogen during subsequent synthetic steps, allowing for precise functionalization at other positions. The Boc group can be reliably cleaved under acidic conditions, unmasking the pyrazole NH for further transformations.^{[4][5]}

Synthesis and Mechanistic Considerations

The logical and most common synthesis of **tert-butyl 4-methyl-1H-pyrazole-1-carboxylate** is a two-step process starting from a suitable precursor to form the pyrazole ring, followed by N-protection. A more direct route involves the protection of commercially available 4-methyl-1H-pyrazole.

Proposed Synthetic Pathway: N-Boc Protection

The most efficient pathway is the direct N-protection of 4-methyl-1H-pyrazole using di-tert-butyl dicarbonate ((Boc)₂O). This reaction is typically base-catalyzed to deprotonate the pyrazole nitrogen, enhancing its nucleophilicity.



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Caption: Synthetic workflow for N-Boc protection of 4-methyl-1H-pyrazole.

Experimental Protocol: Synthesis of tert-Butyl 4-methyl-1H-pyrazole-1-carboxylate

Objective: To synthesize the title compound via electrophilic addition of di-tert-butyl dicarbonate to 4-methyl-1H-pyrazole.

Methodology:

- Reaction Setup:** To a dry round-bottom flask under a nitrogen atmosphere, add 4-methyl-1H-pyrazole (1.0 eq.). Dissolve it in an anhydrous aprotic solvent like dichloromethane (DCM) or

tetrahydrofuran (THF).

- **Base Addition:** Add a suitable base, such as triethylamine (Et_3N , 1.2 eq.) or 4-dimethylaminopyridine (DMAP, catalytic amount), to the solution and stir for 10-15 minutes at room temperature. The base acts as a proton scavenger, facilitating the nucleophilic attack of the pyrazole nitrogen.[\[6\]](#)
- **Reagent Addition:** Dissolve di-tert-butyl dicarbonate ($(\text{Boc})_2\text{O}$, 1.1 eq.) in the same solvent and add it dropwise to the reaction mixture at 0 °C (ice bath).
- **Reaction Progression:** Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.[\[7\]](#)
- **Work-up:** Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH_4Cl). Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic phase sequentially with water and brine.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the solvent in vacuo. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure **tert-butyl 4-methyl-1H-pyrazole-1-carboxylate**.

Structural Elucidation and Spectroscopic Data

A rigorous spectroscopic analysis is essential to confirm the identity and purity of the synthesized compound. The expected data, based on analogous structures found in the literature, are summarized below.[\[8\]](#)[\[9\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural confirmation of this molecule.

Table 1: Predicted ^1H NMR Spectroscopic Data (400 MHz, CDCl_3)

Proton Assignment	Expected Chemical Shift (δ , ppm)	Multiplicity	Notes
H5 (pyrazole ring)	~8.0 - 8.2	Singlet (s)	Deshielded due to the adjacent nitrogen and carbonyl group.
H3 (pyrazole ring)	~7.5 - 7.7	Singlet (s)	
C4-CH ₃ (methyl)	~2.1 - 2.3	Singlet (s)	
C(CH ₃) ₃ (Boc group)	~1.6 - 1.7	Singlet (s)	Characteristic high-intensity signal for the 9 equivalent protons.

Table 2: Predicted ^{13}C NMR Spectroscopic Data (100 MHz, CDCl_3)

Carbon Assignment	Expected Chemical Shift (δ , ppm)
C=O (Boc carbonyl)	~148 - 150
C5 (pyrazole ring)	~142 - 144
C3 (pyrazole ring)	~133 - 135
C4 (pyrazole ring)	~115 - 117
C(CH ₃) ₃ (Boc quaternary)	~84 - 86
C(CH ₃) ₃ (Boc methyls)	~28 - 29
C4-CH ₃ (methyl)	~9 - 11

Infrared (IR) Spectroscopy & Mass Spectrometry (MS)

Table 3: Predicted IR and MS Data

Technique	Expected Data
IR (ATR, cm^{-1})	$\sim 1730\text{-}1750\text{ cm}^{-1}$: Strong C=O stretch from the Boc group. $\sim 2980\text{ cm}^{-1}$: C-H stretches from alkyl groups. $\sim 1550\text{ cm}^{-1}$: C=N/C=C stretches from the pyrazole ring.
MS (ESI+)	$[\text{M}+\text{H}]^+$: Calculated for $\text{C}_9\text{H}_{14}\text{N}_2\text{O}_2 + \text{H}^+$. $[\text{M}+\text{Na}]^+$: Calculated for $\text{C}_9\text{H}_{14}\text{N}_2\text{O}_2 + \text{Na}^+$. Fragmentation: Loss of the tert-butyl group (-57) or isobutylene (-56), and subsequent loss of CO_2 (-44) are characteristic of the Boc group.

Applications in Research and Drug Discovery

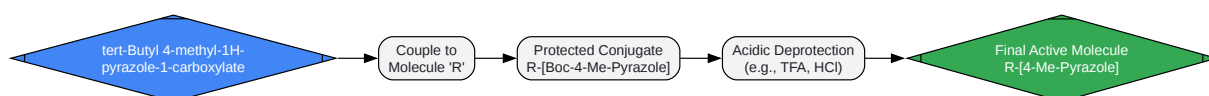
The primary role of **tert-butyl 4-methyl-1H-pyrazole-1-carboxylate** is as a versatile building block in multi-step organic synthesis, particularly within drug discovery programs.

Role as a Protected Intermediate

The Boc group serves two critical functions:

- **Deactivation:** It reduces the nucleophilicity of the pyrazole ring system, preventing unwanted side reactions during subsequent synthetic manipulations.
- **Facilitating Functionalization:** While the Boc group is in place, other positions on a larger molecule can be modified. Its subsequent removal under mild acidic conditions regenerates the N-H functionality, which can then participate in reactions like N-arylation or N-alkylation.

This strategy is fundamental in constructing complex molecules where precise control over reactivity is paramount.



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Caption: Conceptual workflow for utilizing the title compound in synthesis.

Medicinal Chemistry Significance

The 4-methylpyrazole moiety is a well-established pharmacophore. Its incorporation into drug candidates can influence metabolic stability, solubility, and target binding affinity. Methyl-substituted pyrazoles have been investigated for a wide spectrum of biological activities, making this building block highly valuable for generating novel chemical entities.^[1] By using the Boc-protected version, medicinal chemists can seamlessly integrate this valuable scaffold into complex molecular architectures to develop new therapeutic agents.

Safety and Handling

While specific toxicity data for this compound is not available, it should be handled with the standard precautions used for laboratory chemicals.

- **Personal Protective Equipment (PPE):** Wear safety glasses, a lab coat, and chemical-resistant gloves.
- **Handling:** Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.
- **Storage:** Store in a cool, dry place away from strong acids and oxidizing agents.

Conclusion

tert-Butyl 4-methyl-1H-pyrazole-1-carboxylate represents a quintessential example of a strategic synthetic intermediate. While not a common standalone product, its logical synthesis and critical role as a protected building block make it an indispensable tool for researchers in organic synthesis and drug development. Its utility lies in enabling the controlled and precise incorporation of the medically relevant 4-methylpyrazole core into complex molecular targets. This guide provides the foundational knowledge for its synthesis, characterization, and intelligent application in advanced chemical research.

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